Bismuthine compounds are typically synthesized from bismuth-containing precursors and iodine sources. The specific synthesis routes can vary based on desired purity and application requirements.
Bismuthine, iodooxo-(9CI) is classified as an organobismuth compound, which is part of a broader category that includes various bismuth derivatives. These compounds are recognized for their unique properties and reactivity, making them valuable in both industrial and research settings.
The synthesis of bismuthine, iodooxo-(9CI) commonly involves the reaction between bismuth salts and iodine-containing reagents. Two primary methods include:
The molecular structure of bismuthine, iodooxo-(9CI) features a central bismuth atom coordinated by oxygen and iodine atoms. The arrangement of these atoms leads to a specific geometry that influences the compound's reactivity and stability.
Bismuthine, iodooxo-(9CI) participates in various chemical reactions, including:
The mechanism of action for bismuthine, iodooxo-(9CI) primarily revolves around its interactions at the molecular level:
Bismuthine, iodooxo-(9CI) has several applications across different fields:
pH serves as a master variable directing crystalline phase selection, morphological evolution, and defect engineering in bismuth oxyiodides. Under strongly acidic conditions (pH < 2), stoichiometric BiOI forms preferentially, exhibiting a characteristic tetragonal matlockite structure with alternating [Bi₂O₂]²⁺ and iodine layers [2] [7]. As pH increases (pH 4–8), iodine-deficient phases emerge due to hydroxyl competition with iodide at bismuth coordination sites. At pH 7–9, Bi₄O₅I₂ and Bi₇O₉I₃ dominate, while pH > 10 yields Bi₅O₇I through progressive oxygen substitution [2]. This pH-mediated phase transition arises from the hydrolysis equilibrium:
Bi³⁺ + H₂O ⇌ BiOH²⁺ + H⁺
Higher pH drives hydrolysis, reducing iodine incorporation into the lattice. Morphological control follows suit: acidic conditions produce hexagonal BiOI nanoplates, whereas alkaline environments (pH 12) yield rod-like Bi₅O₇I microstructures due to anisotropic growth along [001] crystallographic planes [2] [7]. Reaction kinetics accelerate with pH; phase-pure Bi₅O₇I forms within 6 hours at 70°C and pH 12, contrasting with >24 hours below pH 3 [2].
Table 1: pH-Dependent Phase Formation in Bismuth Oxyiodide Synthesis
pH Range | Dominant Phase | Crystal System | Morphology | Bandgap (eV) |
---|---|---|---|---|
<2 | BiOI | Tetragonal | Hexagonal plates | 1.7–1.9 |
4–8 | Bi₇O₉I₃ | Monoclinic | Microflowers | 2.1–2.3 |
7–9 | Bi₄O₅I₂ | Monoclinic | Nanosheets | 2.4–2.6 |
>10 | Bi₅O₇I | Orthorhombic | Nanorods | 2.8–3.1 |
Iodine deficiency in bismuth oxyiodides originates from topotactic oxidative decomposition or kinetically controlled hydrolysis. In thermal routes, BiOI transforms to Bi₅O₇I above 450°C via sequential iodine loss:
5BiOI → Bi₄O₅I₂ + BiI₃ (volatilizes) Bi₄O₅I₂ → 2Bi₂O₃ + I₂ (gas) Bi₂O₃ + BiOI → Bi₅O₇I
This process creates oxygen vacancies (Vₒ••) critical for charge carrier separation [3]. Alternatively, hydrothermal hydrolysis at 70°C follows a dissolution-recrystallization pathway. Bismuth nitrate precursors hydrolyze to [Bi₆O₆(OH)₃]³⁺ clusters in water, which react with I⁻ under OH⁻ mediation. Iodine deficiency emerges when OH⁻ partially displaces I⁻, forming mixed-anion intermediates like Bi₂O₂ₓI₂₋ₓ. At pH > 10, complete deiodination yields Bi₅O₇I through epitaxial growth on BiOI seeds [2] [8]. Spectroscopic evidence confirms this: Raman shifts from 150 cm⁻¹ (Bi–I stretch) to 860 cm⁻¹ (Bi–O–Bi bridge) accompany phase transitions [3].
Defect engineering via iodine deficiency profoundly alters electronic structures. Bi₅O₇I exhibits a 0.7 eV positive shift in its valence band maximum versus BiOI, enhancing oxidation potential from 1.8 eV to 2.5 eV vs. NHE. This enables degradation of recalcitrant pollutants like bisphenol-A, impossible with pristine BiOI [2] [9].
Precursor stoichiometry dictates thermodynamic stability fields of bismuth oxyiodides. A Bi/I ≥ 2:1 ratio is essential for iodine-deficient phases. At equimolar Bi/I (1:1), only BiOI forms regardless of pH due to iodine saturation. Increasing Bi³⁺ availability (Bi/I = 2:1) enables Bi₇O₉I₃ crystallization, while Bi/I = 5:2 favors Bi₄O₅I₂ [2] [5]. Extreme bismuth excess (Bi/I = 5:1) under hydrothermal conditions yields phase-pure Bi₅O₇I nanorods [3].
Counterion selection modulates reactivity: Nitrates (e.g., Bi(NO₃)₃) enhance dissolution kinetics but risk unintended oxidation, whereas chlorides (BiCl₃) require acidic pH to prevent hydrolysis. Iodine sources equally matter—KI delivers I⁻ rapidly, but slow-decomposing precursors like 1-butyl-3-methylimidazolium iodide facilitate controlled release, minimizing Ostwald ripening [5] [9]. Polyvinylpyrrolidone (PVP) or Triton X-100 additives suppress Bi₅O₇I rod aggregation at Bi/I = 5:1, yielding monodisperse 20 nm-thick nanosheets [6].
Table 2: Precursor Stoichiometry-Phase Relationships in Hydrothermal Synthesis (200°C, 24 h)
Bi/I Molar Ratio | Primary Phase | Secondary Phase | Morphological Features |
---|---|---|---|
1:1 | BiOI | None | Hexagonal plates (1–3 μm) |
2:1 | Bi₇O₉I₃ | BiOI (<5%) | Microflowers |
3:1 | Bi₄O₅I₂ | Bi₇O₉I₃ (<10%) | Interlaced nanosheets |
5:1 | Bi₅O₇I | None | Rods or isolated nanosheets |
Temperature, solvent polarity, and reaction duration critically tune crystallinity and defect density. Hydrothermal systems (aqueous) favor thermodynamic products like BiOI (150–180°C) or Bi₅O₇I (>200°C), while solvothermal methods using ethylene glycol (EG) or glycerol enable kinetic trapping of metastable phases. EG’s reducing activity lowers Bi³⁺ to Bi⁰, creating Bi⁰/Bi₅O₇I heterojunctions that enhance charge separation [3] [10]. Glycerol-mediated synthesis at 160°C produces ultrathin BiOI nanosheets (thickness: 2–5 nm) via capping of (001) facets [6].
Time-resolved studies reveal three-stage crystallization:
Morphological control agents include:
Optimized protocols achieve 95% phase purity: Bi₅O₇I nanorods (180°C, 12 h, EG/water 1:1, Bi/I=5:1) degrade paracetamol 3× faster than sol-gel-derived counterparts due to dominant (020) reactive facets [3].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3